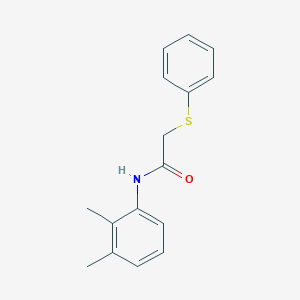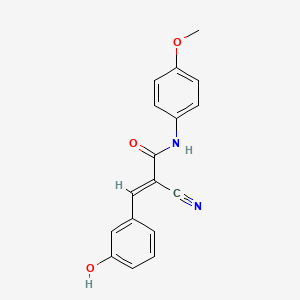
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as CFIM, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the class of isoxazolecarboxamide compounds and has been shown to have promising properties as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of CFIM is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and pathways in the body, which can lead to a reduction in inflammation and pain. It may also have an effect on the immune system and cancer cells, although further research is needed to confirm these effects.
Biochemical and Physiological Effects
CFIM has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, and may also have an effect on the immune system and cancer cells. However, more research is needed to fully understand these effects and their potential applications in medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFIM is that it has been shown to have a range of pharmacological properties, making it a promising candidate for the development of new drugs and therapies. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain and synthesize in large quantities, and its effects may vary depending on the specific conditions used in the experiment.
Direcciones Futuras
There are many potential future directions for research on CFIM. Some possible areas of focus include:
1. Further studies on its mechanism of action and potential applications in medicine
2. Development of new drugs and therapies based on CFIM
3. Investigation of its effects on different types of cancer cells and immune cells
4. Exploration of its potential use in combination with other drugs or therapies for enhanced effects
5. Studies on its safety and toxicity in humans
Conclusion
Overall, CFIM is a promising compound with a range of potential applications in medicine. While further research is needed to fully understand its effects and mechanisms of action, it represents an exciting area of study for scientists and researchers in the field of pharmacology.
Métodos De Síntesis
The synthesis of CFIM involves a series of chemical reactions that are carried out in a laboratory setting. The process generally involves the use of various reagents and solvents, as well as specialized equipment such as a reflux condenser and a rotary evaporator. The exact method of synthesis may vary depending on the specific laboratory and conditions used.
Aplicaciones Científicas De Investigación
CFIM has been the subject of numerous scientific studies and research projects, with a focus on its potential applications in medicine. It has been shown to have a range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. These properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-9-14(17(23)21-11-5-2-4-10(19)8-11)16(22-24-9)15-12(18)6-3-7-13(15)20/h2-8H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTOMTBNUNXTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)